NHS-PEG1-SS-PEG1-NHS

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O10S2/c17-9-1-2-10(18)15(9)25-13(21)23-5-7-27-28-8-6-24-14(22)26-16-11(19)3-4-12(16)20/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMZOXCMCMCTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NHS-PEG1-SS-PEG1-NHS: A Cleavable Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the homobifunctional crosslinking agent, NHS-PEG1-SS-PEG1-NHS. This reagent is a cornerstone in modern bioconjugation, enabling the reversible linkage of molecules through amine-reactive chemistry and a disulfide bond that can be cleaved under reducing conditions. Its properties make it particularly valuable in the development of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and tools for proteomic research.

Core Concepts and Chemical Properties

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm. This spacer contains a central disulfide bond flanked by two short polyethylene (B3416737) glycol (PEG) units. The NHS esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2] The disulfide bond provides a "cleavable" feature, as it can be broken by reducing agents, allowing for the controlled release of conjugated molecules.[3] This reversibility is a key advantage in applications such as targeted drug delivery within the reducing environment of the cell.[1]

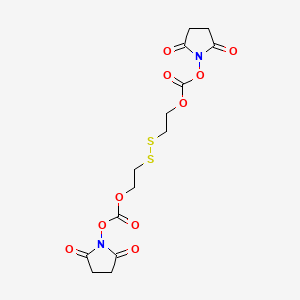

Chemical Structure

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, essential for experimental design and execution.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₆N₂O₁₀S₂ | [1] |

| Molecular Weight | 436.41 g/mol | [1] |

| CAS Number | 1688598-83-5 | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO and DMF | [4] |

| Spacer Arm Length | ~16.4 Å (estimated) | N/A |

Table 2: Recommended Reaction and Storage Conditions

| Parameter | Recommendation | Reference(s) |

| Storage Conditions | -20°C, desiccated | [1] |

| Reaction pH (NHS ester) | 7.2 - 8.5 (amine-free buffer) | [5] |

| Cleavage Condition | Reducing agents (e.g., DTT, TCEP) | [3] |

| Long-term Storage of Stock Solution | -80°C for up to 6 months | [4] |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: General Protein-Protein Crosslinking

This protocol describes the conjugation of two amine-containing proteins.

Materials:

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Preparation: Prepare the protein solutions at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein mixture. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis.

Protocol 2: Cleavage of the Disulfide Bond

This protocol is for the cleavage of the disulfide bond to release the conjugated molecules.

Materials:

-

Crosslinked conjugate from Protocol 1

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water).

-

Cleavage Reaction: Add DTT to the solution of the crosslinked conjugate to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the cleaved components compared to the intact conjugate.

Mandatory Visualizations

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.

Caption: A typical experimental workflow for ADC synthesis.

Signaling Pathway: Targeted Drug Delivery and Intracellular Release

This diagram illustrates the mechanism of action of an ADC utilizing a cleavable linker in the context of targeted cancer therapy.

Caption: Mechanism of targeted drug delivery and release.

References

- 1. ADC Linker Products - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the NHS-PEG1-SS-PEG1-NHS Crosslinker: Structure, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional, reducible crosslinker, NHS-PEG1-SS-PEG1-NHS. It details its chemical structure, mechanism of action, and provides generalized experimental protocols for its use in bioconjugation and drug delivery applications. The information is intended to enable researchers to effectively utilize this versatile linker in their work.

Core Concepts: Structure and Functionality

This compound is a chemical crosslinker featuring three key components: two N-hydroxysuccinimide (NHS) ester groups, two short polyethylene (B3416737) glycol (PEG) spacers, and a central disulfide bond. This unique architecture imparts specific functionalities crucial for the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs).

-

N-Hydroxysuccinimide (NHS) Esters : These are highly reactive functional groups located at both ends of the molecule. They readily react with primary amines (-NH₂) found in proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules to form stable amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5.[1]

-

Polyethylene Glycol (PEG) Spacers : The short PEG1 units (one ethylene (B1197577) glycol unit on each side of the disulfide bond) serve as hydrophilic spacers. This hydrophilicity can improve the solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation and immunogenicity.

-

Cleavable Disulfide Bond (SS) : The central disulfide bond is the key to the linker's "reversibility." It is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous glutathione (B108866) found in the intracellular environment.[2][3] This feature is critical for applications requiring the release of a conjugated payload within target cells.[2][3][4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₆N₂O₁₀S₂ | [3] |

| Molecular Weight | 436.41 g/mol | [5] |

| CAS Number | 1688598-83-5 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [6] |

| Storage | Store at -20°C, desiccated | [3][7] |

Mechanism of Action

The utility of this compound lies in its two-stage mechanism of action: a stable conjugation step followed by a triggered cleavage step.

Amine-Reactive Conjugation

The process begins with the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. As a homobifunctional linker, this can occur at both ends of the molecule, allowing for the crosslinking of two amine-containing molecules or the conjugation of two molecules to a single entity.

Reductive Cleavage of the Disulfide Bond

The disulfide bond in the core of the linker is stable in the oxidizing environment of the bloodstream. However, upon entering a reducing environment, such as the cytoplasm of a cell where glutathione concentrations are high (1-10 mM), the disulfide bond is cleaved.[8] This cleavage breaks the link between the conjugated molecules, leading to their release.

Quantitative Data Overview

Table 3.1: Factors Influencing NHS Ester Conjugation Efficiency

| Parameter | Typical Range/Condition | Effect on Reaction |

| pH | 7.2 - 8.5 | Optimal for reaction with primary amines. Lower pH protonates amines, reducing reactivity. Higher pH increases hydrolysis of the NHS ester.[1] |

| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used for longer incubation times to minimize side reactions. Room temperature reactions are typically faster (30-60 min).[6] |

| Linker:Molecule Molar Ratio | 10:1 to 20:1 | A molar excess of the linker is typically used to drive the reaction to completion. For IgG labeling, a 20-fold excess often results in 4-6 linkers per antibody.[7][9] |

| Buffer Composition | Phosphate (B84403), Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine) which would compete with the target molecule for reaction with the NHS ester.[7] |

Table 3.2: Factors Influencing Disulfide Bond Cleavage

| Parameter | Condition | Effect on Cleavage |

| Reducing Agent | DTT, TCEP, Glutathione | DTT and TCEP are potent reducing agents used in vitro. Glutathione is the primary intracellular reducing agent. |

| Steric Hindrance | Alkyl substitution near the S-S bond | Increased steric hindrance can slow the rate of cleavage, which can be modulated to improve in vivo stability.[10] |

| Concentration of Reductant | mM range (intracellular) vs µM range (plasma) | The ~1000-fold higher concentration of glutathione in the cytosol compared to free thiols in plasma is the basis for selective intracellular cleavage.[8] |

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization for specific applications is recommended.

Protocol for Protein Conjugation

This protocol describes the conjugation of a protein with an amine-containing small molecule or another protein using this compound.

Materials:

-

Protein to be conjugated

-

This compound

-

Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange.

-

Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

-

Initiate Reaction: Add the desired molar excess of the linker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Purification: Remove unreacted linker and byproducts by dialysis or size-exclusion chromatography.

Protocol for Disulfide Bond Cleavage Assay (Ellman's Assay)

This assay quantifies the free sulfhydryl groups generated upon cleavage of the disulfide bond.

Materials:

-

Disulfide-conjugated molecule

-

Reducing agent (e.g., 50 mM DTT)

-

Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

-

Reaction buffer (e.g., 0.1 M phosphate, 1 mM EDTA, pH 7.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Cleavage Reaction: Incubate the disulfide-conjugated molecule with the reducing agent (e.g., 25-50 mM DTT) for 30-60 minutes at room temperature.

-

Sample Preparation: In a microplate well or cuvette, add a known amount of the cleaved sample.

-

Add Ellman's Reagent: Add the DTNB solution to the sample.

-

Incubation: Incubate at room temperature for 15 minutes.

-

Measure Absorbance: Measure the absorbance at 412 nm.

-

Quantification: Determine the concentration of free sulfhydryls by comparing the absorbance to a standard curve generated with a known concentration of a thiol-containing compound like cysteine.

Synthesis of a Disulfide-Containing Bis-Succinimidyl Crosslinker

While a specific protocol for this compound is not publicly detailed, the following procedure for a similar disulfide-containing bis-succinimide provides a representative synthetic route.[11]

Step 1: Formation of the Chloroformate Intermediate

-

2-Hydroxyethyl disulfide is reacted with phosgene in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

The reaction is typically stirred for several hours at room temperature.

-

The solvent is then removed by rotary evaporation to yield the disulfide-containing chloroformate intermediate.

Step 2: Formation of the NHS Ester

-

The intermediate is redissolved in a solvent like THF.

-

N-hydroxysuccinimide and a base, such as triethylamine, are added.

-

The mixture is incubated, often with gentle heating (e.g., 40°C), for an extended period (e.g., 18 hours) to form the final bis-succinimidyl product.

-

The final product would then be purified using standard techniques like column chromatography.

Conclusion

The this compound crosslinker is a valuable tool for researchers in drug development and biotechnology. Its well-defined structure, combining amine-reactive ends with a centrally located, reducible disulfide bond, allows for the creation of stable bioconjugates that can be designed to release their cargo in response to the reducing environment of the cell. While specific quantitative data for this linker is sparse, the principles of NHS ester chemistry and disulfide cleavage are well-established, providing a solid foundation for its successful application. Careful optimization of reaction conditions is crucial to maximize conjugation efficiency and ensure the desired performance of the final product.

References

- 1. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reversible cross-linking of gelatin by a disulphide-containing bis-succinimide for tunable degradation and release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of NHS-PEG1-SS-PEG1-NHS: A Homobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of NHS-PEG1-SS-PEG1-NHS, a homobifunctional, cleavable crosslinking agent. This reagent is of significant interest in bioconjugation, proteomics, and drug delivery due to its ability to link molecules containing primary amines via a spacer arm that incorporates a disulfide bond, which can be cleaved under reducing conditions.

Introduction to this compound

This compound, also known as bis-succinimidyl-PEG1-disulfide, is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of a short polyethylene (B3416737) glycol (PEG) spacer containing a disulfide bond. The NHS esters react specifically and efficiently with primary amines (-NH2) on biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1] The presence of the disulfide bond (-S-S-) within the PEG spacer arm renders the crosslink cleavable by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME).[2][3] This cleavability is a crucial feature for applications requiring the release of conjugated molecules or the analysis of crosslinked products.[4][5] The short PEG1 spacer enhances the water solubility of the crosslinker.

Chemical Structure:

-

IUPAC Name: 1,1'-[dithiobis(ethane-1,1-diyl)]bis(oxy)]bis(2,5-pyrrolidinedione)

-

Molecular Formula: C₁₄H₁₆N₂O₁₀S₂[6]

-

Molecular Weight: 436.4 g/mol [6]

Synthesis of this compound

Proposed Synthesis of the Dicarboxylic Acid Precursor: 3,3'-dithiobis(pegylated propionic acid)

A plausible route to the dicarboxylic acid precursor involves the disulfide exchange of a thiol-containing PEGylated carboxylic acid.

Reaction Scheme:

-

Thiolation of a protected PEGylated carboxylic acid: Starting with a commercially available Fmoc-NH-PEG1-COOH, the carboxyl group can be protected, followed by deprotection of the Fmoc group and subsequent reaction with a thiolating agent to yield HS-PEG1-COOH.

-

Oxidative disulfide bond formation: Two molecules of the resulting thiol-PEGylated carboxylic acid can then be oxidized under mild conditions (e.g., air oxidation in the presence of a base or using iodine) to form the desired 3,3'-dithiobis(pegylated propionic acid).

Experimental Protocol: NHS Ester Activation

This protocol is adapted from the synthesis of dithiobis(succinimidyl propionate) (DSP).[7]

Materials:

-

3,3'-dithiobis(pegylated propionic acid)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF) (if needed for solubility)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,3'-dithiobis(pegylated propionic acid) (1 equivalent) in anhydrous dichloromethane. If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.

-

Add N-Hydroxysuccinimide (NHS) (2.2 equivalents) to the solution and stir until it is fully dissolved.

-

Add EDC hydrochloride (2.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (if DCC is used) or water-soluble urea (B33335) byproducts (with EDC) will form.

-

If a precipitate forms, filter the reaction mixture to remove the solid byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials, coupling reagents, and byproducts, which can interfere with subsequent bioconjugation reactions. The primary challenge in purifying NHS esters is their susceptibility to hydrolysis.[8] Therefore, anhydrous conditions and, in the case of chromatography, acidic mobile phases are often employed to minimize degradation.

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

-

Lyophilizer

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A: 5% B).

-

Inject the sample onto the C18 column.

-

Elute the product using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the NHS ester).

-

Collect the fractions corresponding to the major product peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Appearance of characteristic peaks for the PEG spacer, the succinimidyl group, and the methylene (B1212753) groups adjacent to the disulfide bond. |

| Mass Spectrometry (e.g., ESI-MS) | Observation of the molecular ion peak corresponding to the calculated molecular weight of the product (436.4 g/mol ). |

| Analytical RP-HPLC | A single major peak indicating high purity. |

Application: Protein Crosslinking

This compound is a valuable tool for studying protein-protein interactions.[5] By covalently linking interacting proteins in situ, transient or weak interactions can be captured for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.[4][9]

Experimental Protocol: In Vivo Protein Crosslinking

This protocol provides a general guideline for crosslinking proteins in cultured mammalian cells.[4][9]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

This compound

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell lysis buffer

-

Reducing agent (e.g., DTT or BME)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency in appropriate culture dishes.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

-

Crosslinking Reaction:

-

Wash the cells twice with ice-cold PBS.

-

Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (typically 0.1-2 mM).

-

Add the crosslinking solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.

-

-

Quenching:

-

Remove the crosslinking solution.

-

Add quenching buffer to a final concentration of 20-50 mM to inactivate any unreacted crosslinker.

-

Incubate for 15 minutes at room temperature.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

-

Analysis:

-

The crosslinked proteins in the cell lysate can be analyzed by SDS-PAGE and Western blotting. To cleave the disulfide bond, the sample should be heated in loading buffer containing a reducing agent (e.g., DTT or BME).

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Crosslinker Concentration | 0.1 - 2 mM | Optimal concentration should be determined empirically. Higher concentrations can lead to non-specific crosslinking.[9] |

| Incubation Time | 30 min at RT or 2 hours at 4°C | Longer incubation times may be necessary for some interactions.[2] |

| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Essential to stop the reaction and prevent non-specific crosslinking during cell lysis.[8] |

| Reducing Agent (for cleavage) | 10-50 mM DTT or 5% BME | For cleavage of the disulfide bond prior to analysis.[2] |

Visualizations

Synthesis Workflow

Caption: Synthetic and purification workflow for this compound.

Protein Crosslinking Experimental Workflow

Caption: Experimental workflow for in vivo protein crosslinking.

Signaling Pathway Analogy: Amine-Reactive Crosslinking

Caption: Amine-reactive crosslinking reaction mechanism.

References

- 1. Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) [proteochem.com]

- 2. store.sangon.com [store.sangon.com]

- 3. interchim.fr [interchim.fr]

- 4. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. CN105315191A - Synthesis method of 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide ester) - Google Patents [patents.google.com]

- 8. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]

- 9. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NHS-PEG1-SS-PEG1-NHS Crosslinker

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for the NHS-PEG1-SS-PEG1-NHS crosslinker. This reagent is a homobifunctional, cleavable crosslinking agent widely used in bioconjugation, proteomics, and drug delivery systems.

Introduction and Core Features

The this compound crosslinker is a versatile chemical tool designed for covalently linking molecules that contain primary amines. Its structure is symmetrical, featuring two N-hydroxysuccinimide (NHS) ester groups at each terminus, connected by a spacer arm containing a central, cleavable disulfide bond and two single polyethylene (B3416737) glycol (PEG1) units.[1]

Key Features:

-

Amine-Reactivity: The NHS esters specifically and efficiently react with primary amines (-NH2), such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][3]

-

Homobifunctional: Possessing identical reactive groups on both ends, it is ideal for intramolecular crosslinking or linking identical molecules.

-

Cleavable Disulfide Bond: The central disulfide (-S-S-) bond can be easily cleaved by common reducing agents, allowing for the reversal of the crosslink.[1][4] This feature is critical for applications such as releasing a conjugated payload within the reducing environment of the cell cytoplasm or for analyzing crosslinked protein complexes.[5]

-

PEGylated Spacer: The short PEG1 spacers enhance the hydrophilicity of the crosslinker, which can improve the solubility of the resulting conjugate and reduce potential immunogenicity.[6]

This combination of features makes it a valuable reagent for creating reversible conjugates, studying protein-protein interactions, and developing targeted drug delivery systems like antibody-drug conjugates (ADCs).[7][8][9]

Chemical Properties and Data

The precise chemical and physical properties of the crosslinker are essential for designing and reproducing experiments.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₁₀S₂ | [1][10] |

| Molecular Weight | 436.41 g/mol | [1][10] |

| CAS Number | 1688598-83-5 | [1][10][11] |

| Purity | Typically ≥97% | [1][10] |

| Spacer Arm Length | ~16.9 Å (Estimated) | N/A |

| Solubility | Soluble in DMSO, DMF; poorly soluble in water | [11][12] |

| Reactive Groups | N-hydroxysuccinimide (NHS) Ester | [2] |

| Target Functional Group | Primary Amines (-NH₂) | [2][3] |

| Cleavability | Reducible Disulfide Bond | [1] |

Reaction Chemistry and Protocols

The core reaction is a nucleophilic acyl substitution where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[3][13] This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2]

Critical Factor: pH The reaction is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.[2][3]

-

Below pH 7: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[12][13]

-

Above pH 8.5: The competing reaction, hydrolysis of the NHS ester by water, accelerates dramatically. This reduces conjugation efficiency as the ester is converted to an unreactive carboxylic acid.[2][13]

| Parameter | Recommended Condition | Rationale and Notes | Source(s) |

| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. The optimal pH is often cited as 8.3-8.5. | [2][3][12] |

| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. Do not use Tris or glycine (B1666218) buffers as they compete in the reaction. | [2][14] |

| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 30-60 minutes or 4°C for 2-4 hours (or overnight) are common. | [2][14] |

| Molar Excess | 10- to 50-fold (Crosslinker:Protein) | Depends on protein concentration and desired degree of labeling. Start with a 20-fold excess. | [14][15] |

| Quenching Reagent | 20-50 mM Tris or Glycine | Added after incubation to consume any unreacted NHS ester and terminate the reaction. | [2][15] |

The disulfide bond is readily cleaved under reducing conditions, breaking the crosslink and separating the conjugated molecules. This is a key advantage for sample analysis (e.g., in SDS-PAGE) or for releasing therapeutic agents inside cells.

| Parameter | Recommended Condition | Rationale and Notes | Source(s) |

| Reducing Agents | Dithiothreitol (DTT), TCEP, 2-Mercaptoethanol | DTT is a very common and effective choice. TCEP is odorless and effective over a wider pH range. | [4][16] |

| Concentration | 20-100 mM | A typical concentration for efficient cleavage. | [4] |

| Incubation | 15-60 minutes at Room Temperature | Incubation time and temperature can be optimized based on the specific application. | [15] |

Detailed Experimental Protocols

This protocol provides a general workflow for crosslinking proteins in solution.

-

Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

-

Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation.[14] Dissolve the crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[14] Do not store the stock solution.[14]

-

Reaction Initiation: Add the required volume of the 10 mM crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Ensure the final DMSO/DMF concentration does not exceed 10% (v/v) to prevent protein denaturation.[17][18]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[14]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes at room temperature.

-

Purification: Remove excess, unreacted, and hydrolyzed crosslinker using size-exclusion chromatography (desalting column) or dialysis.[14][19]

This protocol is suitable for cleaving the crosslink prior to analysis by SDS-PAGE.

-

Sample Preparation: Take an aliquot of the purified crosslinked protein conjugate from Protocol 1.

-

Add Reducing Agent: Add a reducing SDS-PAGE sample buffer containing DTT or 2-mercaptoethanol. Alternatively, add DTT to the sample to a final concentration of 50-100 mM.

-

Incubation: Heat the sample at 95-100°C for 5-10 minutes. This both denatures the protein and ensures rapid cleavage of the disulfide bond.

-

Analysis: Load the treated sample onto an SDS-PAGE gel. The cleaved proteins will migrate as separate subunits, whereas an uncleaved (non-reduced) sample would show a higher molecular weight band corresponding to the crosslinked complex.

Mandatory Visualizations

Caption: Reaction mechanism of amine conjugation and subsequent disulfide bond cleavage.

Caption: A typical experimental workflow for protein crosslinking and analysis.

Storage and Handling

-

Moisture Sensitivity: The NHS-ester moiety is highly susceptible to hydrolysis. The crosslinker is moisture-sensitive and should be stored in a desiccator.[14][15]

-

Storage Temperature: Store the solid reagent at -20°C.[1][14]

-

Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.[14]

-

Solution Stability: Prepare solutions in anhydrous organic solvents (DMSO, DMF) immediately before use. Do not prepare aqueous stock solutions for storage, as the crosslinker will rapidly hydrolyze.[12][14] Discard any unused reconstituted reagent.[14]

References

- 1. This compound, 1688598-83-5 | BroadPharm [broadpharm.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. covachem.com [covachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.cn [glpbio.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. abmole.com [abmole.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

understanding the disulfide bond in cleavable linkers

An In-depth Technical Guide to the Disulfide Bond in Cleavable Linkers

Introduction

Antibody-drug conjugates (ADCs) and other targeted drug delivery systems represent a significant evolution in therapeutic strategies, particularly in oncology.[] These complex molecules merge the target specificity of monoclonal antibodies with the high potency of cytotoxic agents.[][2] A linchpin in the design and efficacy of these systems is the linker, the chemical bridge connecting the antibody to the payload.[] Among the various types of linkers, those incorporating a disulfide bond are a prominent class of cleavable linkers, engineered for selective payload release.[][3]

This guide provides a comprehensive technical overview of disulfide linkers. It details their core mechanism of action, the critical factors influencing their performance, quantitative stability data, and detailed experimental protocols for their synthesis, conjugation, and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted therapeutics.

The Core Mechanism: Redox-Sensitive Cleavage

The therapeutic principle of a disulfide linker is rooted in the significant difference in reductive potential between the extracellular environment (bloodstream) and the intracellular environment (cytoplasm).[4]

-

Extracellular Stability: In the bloodstream, the environment is relatively oxidizing, and the concentration of reducing agents is low (e.g., plasma glutathione (B108866) concentration is ~5 µmol/L).[][] This allows the disulfide bond within the linker to remain stable, keeping the potent payload securely attached to the antibody during circulation.[][4] This stability is crucial for minimizing off-target toxicity to healthy tissues.[]

-

Intracellular Cleavage: Upon binding to a target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.[4] Once inside the cell, it is exposed to the highly reducing environment of the cytoplasm, which has a glutathione (GSH) concentration that is up to 1000-fold higher (1-10 mmol/L) than in the plasma.[][] This high concentration of GSH, along with cellular enzymes like thioredoxin (TRX) and glutaredoxin (GRX), rapidly reduces and cleaves the disulfide bond.[][6][7]

-

Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect, leading to the death of the target cancer cell.[][8]

Key Factors Influencing Disulfide Linker Performance

The ideal disulfide linker must strike a delicate balance: it needs to be stable enough to prevent premature drug release in circulation but labile enough to ensure efficient payload release inside the target cell.[][9] This balance is governed by several factors.

The Reductive Environment

The primary driver of disulfide cleavage is the high intracellular concentration of thiols.

-

Glutathione (GSH): As the most abundant intracellular thiol, GSH is the main reducing agent responsible for cleaving disulfide linkers via a thiol-disulfide exchange reaction.[][8][10]

-

Thioredoxin (TRX) and Glutaredoxin (GRX) Systems: Studies have shown that enzymes such as thioredoxin (TRX) and glutaredoxin (GRX), in conjunction with their respective reductases, can also catalytically cleave disulfide bonds in linkers.[6][7] This enzymatic cleavage can be a significant contributor to payload release.[6]

| Environment | Primary Reducing Agent | Typical Concentration | Effect on Disulfide Linker |

| Blood Plasma | Glutathione (GSH), Cysteine | ~5 µmol/L[][] | Stable, minimal cleavage |

| Cytoplasm | Glutathione (GSH) | 1 - 10 mmol/L[][] | Rapid cleavage and payload release |

Table 1: Comparison of reducing environments and their effect on disulfide linkers.

Steric Hindrance

One of the most effective strategies to enhance the in-circulation stability of a disulfide linker is to introduce steric hindrance around the bond.[10][11]

-

Mechanism: By placing bulky groups, typically methyl groups, on the carbon atoms adjacent (at the α-position) to the disulfide bond, the accessibility of the bond to circulating thiols is reduced.[2][10] This steric shielding slows the rate of thiol-disulfide exchange in the plasma, preventing premature payload release.[12][13]

-

Balancing Act: While steric hindrance improves stability, excessive hindrance can also slow down the desired intracellular cleavage, potentially reducing the efficacy of the drug.[10][14] Therefore, the degree of substitution must be carefully optimized to achieve a therapeutic window that balances stability and efficient release.[13][14] For example, a mono-substituted linker often provides a good balance, whereas a disubstituted linker may be too stable, hindering intracellular release.[10][14]

| Linker Type | Steric Hindrance | In Vivo Stability Metric (Mouse Model) | Reference |

| Unhindered | None | ~60% of payload lost after 24 hours | [14] |

| Monosubstituted | One methyl group adjacent to disulfide | ~10% of payload lost after 7 days | [14][15] |

| Disubstituted | Two methyl groups adjacent to disulfide | Very stable, but can reduce intracellular release and efficacy | [14] |

Table 2: Impact of steric hindrance on the in vivo stability of disulfide linkers. Note that stability can vary based on the specific ADC components and model system.[14]

Redox Potential

The redox potential of a disulfide bond is a measure of its tendency to be reduced and is a key determinant of its stability in a given environment.[16][17]

-

Structural vs. Functional Disulfides: In proteins, disulfide bonds can be broadly classified as structural or functional. Structural disulfides have very negative redox potentials (e.g., < -330 mV), making them highly stable and resistant to reduction.[18] Functional disulfides, which are involved in regulating protein activity, have higher redox potentials (e.g., -89 to -330 mV) and are more readily cleaved.[16][18]

-

Linker Design: Disulfide linkers for drug delivery are designed to have redox potentials that fall within a range where they are stable in the mildly reducing extracellular space but are readily cleaved by the more potent reducing environment inside the cell.[9][16]

| Disulfide Bond Type | Typical Redox Potential Range | Biological Role / Application |

| Structural | < -330 mV[18] | Maintaining protein structure; highly stable |

| Allosteric/Functional | -184 mV to -255 mV[16] | Regulating protein activity; reversible cleavage |

| Glutathione (GSH/GSSG) | -240 mV (Standard Potential, E'⁰)[19] | Major cellular redox buffer |

| Cleavable Linkers | Designed to be stable in plasma but cleaved by intracellular redox potential | Targeted drug release |

Table 3: Representative redox potentials of different disulfide bonds.

Experimental Protocols and Workflows

The development of ADCs with disulfide linkers involves a series of well-defined experimental procedures.

Synthesis of a Disulfide-Containing Linker

This protocol provides a general method for creating a heterobifunctional disulfide linker, such as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), which can then be reacted with a payload.

Objective: To synthesize a linker containing a disulfide bond and reactive groups for conjugation to both an antibody and a payload.

Methodology:

-

Starting Materials: Commercially available reagents like N-succinimidyl 3-halopropionate and 2,2'-dithiodipyridine.

-

Reaction: The synthesis often involves a two-step process. First, a thiol-containing precursor is generated.

-

Activation: This precursor is then reacted with an activating agent (e.g., 2,2'-dithiodipyridine) to form the pyridyl disulfide group. This group is highly reactive towards free thiols on an antibody.[20]

-

Purification: The final linker product is purified using techniques like column chromatography or HPLC.

-

Characterization: The structure is confirmed using NMR and mass spectrometry.

Conjugation to an Antibody (ADC Formation)

This workflow describes the process of linking the payload-linker complex to a monoclonal antibody.

Methodology:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate a controlled number of free thiol groups.[4]

-

Linker-Payload Conjugation: The linker-payload complex, containing a thiol-reactive group like a pyridyl disulfide, is added to the reduced antibody solution.[4] The antibody's free thiol groups react with the linker via thiol-disulfide exchange to form the ADC.[2]

-

Purification: The resulting ADC is purified to remove unconjugated antibody, excess linker-payload, and other byproducts. Size-exclusion chromatography (SEC) or affinity chromatography are common methods.[4]

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[14]

Methodology:

-

Incubation: The ADC is incubated in plasma (e.g., from mouse, rat, or human) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).

-

Quantification of Intact ADC: The concentration of the intact ADC (with payload still attached) is measured.[14]

-

ELISA-Based Method: A sandwich ELISA can be used, with a capture antibody for the mAb and a detection antibody that recognizes the payload.[14]

-

LC-MS-Based Method: The ADC is isolated from the plasma (e.g., via affinity capture) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[14]

-

-

Data Analysis: The concentration of intact ADC or the average DAR is plotted against time to determine the stability profile and calculate the conjugate's half-life in plasma.[14]

In Vitro Cleavage Assay

Objective: To confirm that the disulfide linker can be cleaved efficiently in a reducing environment mimicking the cytoplasm.

Methodology:

-

Incubation: The ADC is incubated in a buffer solution containing a high concentration of a reducing agent, such as GSH (e.g., 5 mM) or DTT (e.g., 10 mM), at 37°C.

-

Analysis: At various time points, samples are analyzed by techniques like reverse-phase HPLC or LC-MS to quantify the amount of released payload versus the amount of intact ADC.

-

Data Analysis: The percentage of released payload is plotted over time to determine the cleavage kinetics.

Characterization by Mass Spectrometry

Objective: To confirm the site of conjugation and the integrity of the disulfide linkages.

Methodology:

-

Peptide Mapping: The ADC is digested into smaller peptides using a protease like trypsin.[21]

-

LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The analysis is performed under both non-reducing and reducing conditions.[21]

-

Data Comparison: Under non-reducing conditions, a peptide containing the linker-payload conjugated to a cysteine residue will be identified. Under reducing conditions, this peak will disappear, and two new peaks corresponding to the individual peptides (one from the antibody and one from the cleaved linker-payload) will appear. This confirms the location and cleavable nature of the disulfide bond.[21]

Conclusion

Disulfide linkers are a cornerstone of modern targeted drug delivery, offering a robust mechanism for controlled, redox-sensitive payload release.[][] Their effectiveness hinges on a carefully optimized balance between stability in circulation and efficient cleavage within the target cell. This balance is controlled by modulating factors such as steric hindrance and the intrinsic redox potential of the disulfide bond.[11][16] The experimental protocols and quantitative data presented here provide a foundational guide for the rational design, synthesis, and evaluation of next-generation therapeutics that leverage this powerful linker technology. As research progresses, novel disulfide linker designs will continue to refine the therapeutic index, enhancing the efficacy and safety of targeted therapies.[9]

References

- 2. LUMO-Assisted Design of Disulfide Linkers-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 6. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 8. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]

- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 11. njbio.com [njbio.com]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determining the Redox Potential of a Protein Disulphide Bond | Springer Nature Experiments [experiments.springernature.com]

- 18. Frontiers | Redox Potentials of Disulfide Bonds in LOXL2 Studied by Nonequilibrium Alchemical Simulation [frontiersin.org]

- 19. books.rsc.org [books.rsc.org]

- 20. Disulfide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 21. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Amine Acylation: An In-depth Technical Guide to the Reactivity of NHS Esters with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a robust and versatile method for the covalent modification of biomolecules. Their widespread adoption in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs) is a testament to their efficiency and selectivity in targeting primary amines. This technical guide delves into the core principles governing the reactivity of NHS esters, offering a comprehensive overview of the reaction mechanism, kinetics, and the critical parameters that influence conjugation efficiency. Detailed experimental protocols are provided to empower researchers to achieve optimal and reproducible results.

Core Principles: The Nucleophilic Acyl Substitution Reaction

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, typically found at the N-terminus of a polypeptide or on the side chain of a lysine (B10760008) residue, acts as a nucleophile.[2] It attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[3][] This chemistry is favored for its ability to proceed under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules.[1]

reagents [label=<

R-CO-O-N(CO)₂ (NHS Ester) + R'-NH₂ (Primary Amine)

];

intermediate [label=<

R-C(O⁻)-NH₂⁺-R' | O-N(CO)₂

Tetrahedral Intermediate

];

products [label=<

R-CO-NH-R' (Stable Amide Bond) + HO-N(CO)₂ (N-Hydroxysuccinimide)

];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Collapse of Intermediate"]; }

The Critical Influence of pH

The pH of the reaction buffer is the most critical factor governing the outcome of an NHS ester conjugation.[5] It dictates a delicate balance between the reactivity of the target amine and the stability of the ester.

-

Amine Nucleophilicity: A primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to react with the NHS ester. At acidic pH (typically below 7), the amine is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺), which significantly slows down or prevents the reaction.[6]

-

Ester Stability: Conversely, as the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) also rises. These ions are strong nucleophiles and can attack the NHS ester, leading to its hydrolysis. This competing reaction renders the ester inactive, converting it to a carboxylic acid.[5]

The optimal pH range for NHS ester reactions is therefore a compromise, typically falling between pH 7.2 and 8.5 .[2][6] A pH of 8.3 to 8.5 is often recommended for the modification of proteins and peptides to ensure a sufficient concentration of deprotonated amines while managing the rate of hydrolysis.[7]

Quantitative Data on Reaction Kinetics

The efficiency of an NHS ester conjugation is determined by the competition between two key reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water). Understanding the kinetics of these competing pathways is essential for optimizing reaction conditions.

Stability of NHS Esters: The Impact of pH on Hydrolysis

The hydrolytic stability of NHS esters is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates dramatically, resulting in a shorter half-life for the reactive ester.

| pH | Temperature | Approximate Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours[3][7] |

| 7.0 | Room Temperature | ~7 hours[7] |

| 8.0 | 4°C | ~1 hour[7] |

| 8.5 | Room Temperature | 125 - 180 minutes[7] |

| 8.6 | 4°C | 10 minutes[3][7] |

| 9.0 | Room Temperature | Minutes[7] |

Comparative Kinetics: Aminolysis vs. Hydrolysis

While the rate of hydrolysis increases with pH, the rate of the desired aminolysis reaction with primary amines increases more significantly. This is because the concentration of the more nucleophilic unprotonated amine also rises with pH. The following table provides a comparison of the half-lives for aminolysis and hydrolysis at different pH values, illustrating why a slightly alkaline pH favors the desired conjugation.

| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80[7] | 210[7] |

| 8.5 | 20[7] | 180[7] |

| 9.0 | 10[7] | 125[7] |

It is important to note that while primary amines are the most reactive species towards NHS esters, other nucleophilic side chains in proteins, such as those of cysteine, tyrosine, serine, and threonine, can also react, although generally to a much lesser extent and often forming less stable linkages.[7][8]

Experimental Protocols

Successful conjugation with NHS esters requires careful attention to detail in the experimental setup. Below are generalized protocols for the labeling of proteins.

Materials and Reagents

-

Protein of interest

-

NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)

-

Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M borate (B1201080) buffer, with a pH between 7.2 and 8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine , as they will compete with the target molecule for reaction with the NHS ester.[7]

-

Solvent for NHS Ester: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[9]

-

Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.[7]

General Protein Labeling Protocol

-

Protein Preparation:

-

Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein is already in a buffer containing primary amines, a buffer exchange must be performed using a desalting column or dialysis.[9]

-

-

NHS Ester Preparation:

-

Immediately before use, dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9] It is crucial to use anhydrous solvents to prevent premature hydrolysis.

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein. A common starting point is a 5- to 20-fold molar excess.[9]

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[7]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the label is light-sensitive.[9]

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove the unreacted label, the hydrolyzed NHS ester, and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[9] Alternatively, dialysis can be used for purification.

-

Competing Reactions and Side Products

The primary competing reaction in NHS ester chemistry is hydrolysis, as previously discussed. This reaction leads to the formation of a non-reactive carboxylic acid and N-hydroxysuccinimide.

reagents [label=<

R-CO-O-N(CO)₂ (NHS Ester) + H₂O (Water)

];

products [label=<

R-COOH (Carboxylic Acid) + HO-N(CO)₂ (N-Hydroxysuccinimide)

];

reagents -> products [label="Hydrolysis"]; }

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly if the reaction conditions deviate from the optimum. These side reactions are generally less efficient, and the resulting linkages are often less stable than the amide bond formed with primary amines.

Conclusion

NHS ester chemistry offers a powerful and reliable tool for the selective modification of primary amines in a vast array of biomolecules. A thorough understanding of the underlying reaction mechanism, particularly the critical role of pH and the competing hydrolysis reaction, is paramount for achieving high conjugation efficiency and reproducibility. By carefully controlling the reaction conditions and following established protocols, researchers can successfully leverage this versatile chemistry for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Homobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups designed to covalently link two similar functional groups within or between molecules.[1] These powerful tools are essential in modern life sciences research and drug development for stabilizing protein structures, capturing transient or weak protein-protein interactions, and constructing novel multi-subunit complexes.[1][2] By forming stable covalent bonds, they provide invaluable insights into the spatial organization and dynamics of macromolecular assemblies.[3] This guide offers a comprehensive overview of homobifunctional crosslinkers, their chemical properties, detailed experimental protocols, and diverse applications to empower researchers in their experimental design and execution.

The core structure of a homobifunctional crosslinker consists of three main components: two identical reactive groups and a spacer arm that connects them.[1][3] The selection of an appropriate crosslinker is determined by the target functional group, the desired distance between the linked molecules, and specific experimental needs such as cleavability and membrane permeability.[3]

Core Concepts of Homobifunctional Crosslinking

The fundamental principle of homobifunctional crosslinking lies in the reaction of its two identical reactive ends with specific functional groups on proteins. The most frequently targeted functional groups are primary amines (-NH2), located at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, and sulfhydryl groups (-SH) on cysteine residues.[4]

Amine-Reactive Crosslinkers

Due to the high abundance and surface accessibility of lysine residues in most proteins, amine-reactive crosslinkers are the most common type.[4] They typically utilize N-hydroxysuccinimide (NHS) esters or imidoesters as their reactive groups.[4]

-

N-Hydroxysuccinimide (NHS) Esters: These are widely used for their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-8.5).[5] A competing reaction to be aware of is the hydrolysis of the NHS ester, which increases with pH.[5]

-

Imidoesters: These react with primary amines at a more alkaline pH (typically 8-10) to create amidine bonds. A significant feature of this reaction is the retention of the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein.[5]

Sulfhydryl-Reactive Crosslinkers

These crosslinkers are designed to target the sulfhydryl groups (-SH) of cysteine residues.[5]

-

Maleimides: These are the most common sulfhydryl-reactive group and react with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds. It is important to conduct these reactions in the absence of reducing agents, which would compete for reaction with the maleimide (B117702) groups.[5]

-

Haloacetyls: Iodoacetyl and bromoacetyl groups react with sulfhydryl groups at physiological to alkaline pH (7.2-9) to form stable thioether linkages. To prevent side reactions with other residues like tyrosine, histidine, and tryptophan, these reactions should be performed in the dark.[5]

Quantitative Data of Common Homobifunctional Crosslinkers

The selection of a crosslinker is heavily influenced by its physicochemical properties. The following tables summarize key quantitative data for commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Table 1: Amine-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |

| Bis[sulfosuccinimidyl] suberate | BS3 | 572.43 | 11.4 | No | Yes | No |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |

| Disuccinimidyl tartrate | DST | 348.23 | 6.4 | Yes (Periodate) | No | Yes |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Reducing Agents) | No | Yes |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Yes (Hydroxylamine) | No | Yes |

Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| Bismaleimidoethane | BMOE | 248.22 | 8.0 | No | No | Yes |

| Bismaleimidohexane | BMH | 304.32 | 13.9 | No | No | Yes |

| Dithiobismaleimidoethane | DTME | 312.36 | 13.1 | Yes (Reducing Agents) | No | Yes |

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for common applications using amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Protocol 1: General Protein-Protein Crosslinking using an Amine-Reactive Crosslinker (e.g., BS3)

This protocol outlines a general procedure for crosslinking interacting proteins in solution using the water-soluble, homobifunctional crosslinker BS3.[1]

Materials:

-

Protein sample in an amine-free buffer (e.g., 25 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.4)[1]

-

BS3 (bis[sulfosuccinimidyl] suberate)[1]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]

-

Anhydrous DMSO or DMF (if using a non-sulfonated crosslinker like DSS)[5]

Procedure:

-

Sample Preparation: Prepare the protein sample in the reaction buffer at a concentration of 0.1-2 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the target proteins for reaction with the crosslinker. If necessary, perform a buffer exchange using dialysis or a desalting column.[1]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 10-50 mM). BS3 is moisture-sensitive and should be brought to room temperature before opening.[1]

-

Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.[1]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

-

Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1]

Protocol 2: Crosslinking Cysteine-Containing Proteins with a Maleimide-Based Crosslinker (e.g., BMOE)

This protocol provides a general procedure for crosslinking proteins containing cysteine residues using the sulfhydryl-reactive, homobifunctional crosslinker BMOE.[1]

Materials:

-

Protein sample in a compatible buffer (e.g., phosphate buffer, pH 6.5-7.5)[1]

-

BMOE (Bismaleimidoethane)[1]

-

Reducing agent (optional, e.g., DTT or TCEP) for reducing disulfide bonds[1]

-

Quenching reagent (e.g., a thiol-containing compound like cysteine or β-mercaptoethanol)[1]

-

Anhydrous DMSO or DMF[1]

Procedure:

-

Sample Preparation: Prepare the protein sample in a suitable reaction buffer at a concentration of 0.1-2 mg/mL. If necessary, reduce disulfide bonds by incubating with a reducing agent and subsequently remove the reducing agent using a desalting column.[1][5]

-

BMOE Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF.[5]

-

Crosslinking Reaction: Add the BMOE stock solution to the protein sample to a final concentration of 0.5-5 mM.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5]

-

Quenching: Stop the reaction by adding a quenching solution containing a free thiol to consume unreacted maleimide groups.[5]

-

Analysis: The crosslinked sample can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Visualizing Experimental Workflows

Crosslinking Mass Spectrometry (XL-MS) Workflow

Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and obtaining structural information.[5] The general workflow is depicted below.

Caption: A generalized workflow for identifying protein-protein interactions using crosslinking mass spectrometry (XL-MS).

Antibody-Enzyme Conjugation

Homobifunctional crosslinkers can be used to create antibody-enzyme conjugates for applications like ELISA, although this one-step method can lead to polymerization.[6]

Caption: One-step conjugation of an antibody and an enzyme using a homobifunctional crosslinker.

Conclusion

Homobifunctional crosslinkers are versatile and potent tools for protein conjugation, facilitating the study of protein interactions and the creation of novel biomolecular conjugates.[5] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is paramount for the successful design and execution of crosslinking experiments.[5] This guide provides the foundational knowledge, quantitative data, and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize these reagents to advance their scientific goals. However, it is important to note that their use in a single-step reaction can lead to a heterogeneous mixture of products, including intramolecular crosslinks and intermolecular polymers, which necessitates careful optimization and analysis.[5] For applications demanding a high degree of control and specificity, such as the development of therapeutic antibody-drug conjugates, heterobifunctional crosslinkers may be a more suitable choice.[7]

References

An In-depth Technical Guide to the Characterization of NHS-PEG Crosslinkers by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural and functional characterization of N-Hydroxysuccinimide (NHS)-Polyethylene Glycol (PEG) crosslinkers. These reagents are pivotal in bioconjugation, enabling the covalent attachment of PEG chains to therapeutic molecules to improve their pharmacokinetic properties.[1] Robust analytical validation is critical to ensure the identity, purity, and consistency of these crosslinkers, which directly impacts the quality and efficacy of the final bioconjugate.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of NHS-PEG crosslinkers.[2] ¹H NMR, in particular, provides detailed information on the molecular structure, confirming the presence of the PEG backbone, the active NHS ester, and any spacer arms, while also allowing for purity assessment and quantification.[1][3]

Principles of ¹H NMR for NHS-PEG Characterization

¹H NMR spectroscopy identifies protons in a molecule based on their unique chemical environment. Key signals for an NHS-PEG crosslinker include:

-

PEG Backbone: A strong, characteristic singlet or multiplet peak arising from the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-).[4]

-

NHS Ester: Distinct signals from the methylene (B1212753) protons of the succinimide (B58015) ring.

-

Spacer Arms/End Groups: Signals corresponding to the specific chemical linker connecting the PEG chain to the NHS ester.

By integrating the signal areas, one can determine the ratio of these components, confirming the structure and assessing the degree of functionalization.[3]

Experimental Protocol for ¹H NMR Analysis

A generalized protocol for acquiring a ¹H NMR spectrum of an NHS-PEG crosslinker is as follows:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the NHS-PEG crosslinker.[5]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL.[5] The choice of solvent depends on the solubility of the specific crosslinker.

-

For quantitative analysis (qNMR), add a known concentration of an internal standard (e.g., dimethyl sulfoxide).[5]

-

Transfer the solution to a standard 5 mm NMR tube.[5]

-

-

Data Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution.[1]

-

Acquire a standard one-dimensional ¹H NMR spectrum. If using a protic solvent like D₂O, a water suppression pulse sequence (e.g., presaturation) should be employed.[5]

-

Key parameters include:

-

Number of Scans: 16-256, depending on the sample concentration, to achieve a good signal-to-noise ratio.[5]

-

Relaxation Delay (d1): Set to at least 5 times the T₁ of the slowest relaxing proton (typically 5-10 seconds) to ensure accurate integration for quantitative measurements.[5]

-

Acquisition Time: 2-4 seconds.[5]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (e.g., TMS at 0 ppm) to its known value.

-

Data Interpretation and Quantitative Summary

The resulting spectrum should be analyzed by assigning peaks to the corresponding protons in the molecule. The integration of these peaks provides a quantitative measure of the relative number of protons.

| Molecular Fragment | Proton Environment | Typical ¹H Chemical Shift (δ, ppm) |

| PEG Backbone | Repeating ethylene oxide units (-O-CH₂ -CH₂ -O-) | ~3.6-3.7 (strong singlet/multiplet)[1] |

| NHS Ester Ring | Methylene protons (-CO-CH₂ -CH₂ -CO-) | ~2.8-2.9 (singlet) |

| Spacer Arm (Example) | Methylene adjacent to ester (-O-CH₂ -CH₂-CO-) | ~4.2-4.3 (triplet)[6] |

| Spacer Arm (Example) | Methylene adjacent to PEG (-O-CH₂-CH₂ -O-CH₂-) | ~3.8 (multiplet) |

Note: Chemical shifts can vary slightly based on the solvent, molecular weight of the PEG, and the specific structure of the spacer arm.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight, confirming the identity, and assessing the polydispersity of NHS-PEG crosslinkers.[7] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed.[8][9]

Principles of MS for NHS-PEG Characterization

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For PEG compounds, the resulting spectrum typically shows a distribution of peaks, each corresponding to a polymer chain of a different length. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol monomer unit (~44 Da), confirming the polymer's identity.[7][10] The overall distribution provides information on the average molecular weight and polydispersity.

Experimental Protocol for MALDI-TOF MS Analysis

MALDI-TOF is particularly well-suited for analyzing polymers due to its tolerance for salts and its tendency to produce singly charged ions, simplifying spectral interpretation.[9]

-

Sample and Matrix Preparation:

-

Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[7][9]

-